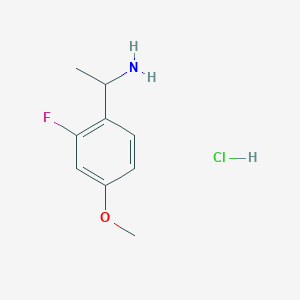
2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride is a complex organosulfur compound with the molecular formula C6H2BrClFO2S. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-bromo-4-chloro-6-fluorobenzene. This can be achieved through the reaction of the aromatic compound with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and high throughput, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other nucleophiles.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as anhydrous aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Nucleophilic Substitution: Halogenated benzene derivatives.
Reduction: Sulfonamides or thiols.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate esters. The halogen atoms on the benzene ring can participate in substitution reactions, further diversifying its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-bromo-4-chloro-2-fluorobenzene: A polyhalo substituted benzene used in Suzuki coupling reactions.
2-bromo-4-fluorobenzenesulfonyl chloride: Used as a pharmaceutical intermediate.
1-chloro-3-bromo-4-fluorobenzene: Another polyhalo substituted benzene with similar reactivity.
Uniqueness
2-bromo-4-chloro-6-fluorobenzene-1-sulfonyl chloride is unique due to the presence of three different halogens and a sulfonyl chloride group on the benzene ring. This combination of functional groups provides a wide range of reactivity, making it a versatile compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
1208076-72-5 |
|---|---|
Molekularformel |
C6H2BrCl2FO2S |
Molekulargewicht |
307.95 g/mol |
IUPAC-Name |
2-bromo-4-chloro-6-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2BrCl2FO2S/c7-4-1-3(8)2-5(10)6(4)13(9,11)12/h1-2H |
InChI-Schlüssel |
KLRBGQKJABYJJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



